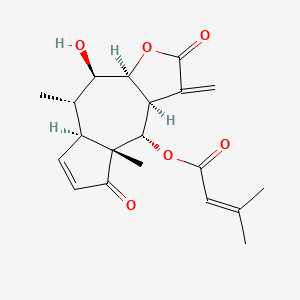

Fastigilin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[(3aS,4R,5S,5aS,8aR,9S,9aS)-4-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C20H24O6/c1-9(2)8-14(22)25-18-15-11(4)19(24)26-17(15)16(23)10(3)12-6-7-13(21)20(12,18)5/h6-8,10,12,15-18,23H,4H2,1-3,5H3/t10-,12-,15+,16+,17-,18-,20-/m0/s1 |

InChI Key |

QQEQKSVDPDNRRR-GQDZUWFTSA-N |

SMILES |

CC1C2C=CC(=O)C2(C(C3C(C1O)OC(=O)C3=C)OC(=O)C=C(C)C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@H]3[C@@H]([C@@H]1O)OC(=O)C3=C)OC(=O)C=C(C)C)C |

Canonical SMILES |

CC1C2C=CC(=O)C2(C(C3C(C1O)OC(=O)C3=C)OC(=O)C=C(C)C)C |

Origin of Product |

United States |

Origin and Biogenesis of Fastigilin C

Natural Occurrence and Isolation from Botanical Sources

Fastigilin C is a secondary metabolite found in perennial herbaceous plants of the genus Baileya, which belongs to the tribe Helenieae within the Asteraceae family. A notable producer of this compound is Baileya pleniradiata, commonly known as the woolly desert marigold. wikipedia.org This plant is native to the desert regions of the southwestern United States and northern Mexico. wikipedia.org

The isolation of this compound from its botanical source involves a systematic extraction and purification process. A typical laboratory-scale isolation procedure is outlined below:

Extraction : The process begins with the collection and air-drying of the aerial parts of the Baileya plant. The dried plant material is then ground into a fine powder to increase the surface area for solvent extraction. The powder is subsequently extracted with a solvent such as chloroform (B151607) at room temperature. This initial step is designed to separate a broad range of organic compounds from the solid plant matrix.

Concentration : The resulting chloroform extract is concentrated under reduced pressure, a technique that allows for the removal of the solvent at a lower temperature, thus preventing the degradation of temperature-sensitive compounds. This yields a crude extract containing a mixture of phytochemicals.

Chromatographic Separation : The crude extract is then subjected to column chromatography, a fundamental technique for separating individual chemical compounds from a mixture. The extract is typically applied to a silica (B1680970) gel column.

Elution and Fractionation : The column is eluted with a solvent gradient, often starting with a less polar solvent system (like benzene) and gradually increasing the polarity (e.g., by adding increasing amounts of acetone). Fractions of the eluate are collected systematically.

Purification and Crystallization : The fractions containing this compound, identified through techniques like thin-layer chromatography, are combined and further purified. This often involves re-chromatography until a pure compound is obtained. The final step is the crystallization of the purified this compound from a suitable solvent mixture, such as acetone-ether, to yield the pure, crystalline solid.

Postulated Biosynthetic Pathways of Helenanolides Related to this compound

The biosynthesis of helenanolides like this compound is a complex enzymatic process that starts from basic building blocks in the plant's metabolism. While the complete pathway with every specific enzyme has not been fully elucidated for this compound, a well-established general pathway for sesquiterpene lactones serves as the foundation.

The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), which is formed from the isoprenoid pathway. FPP is a C15 intermediate that serves as the universal precursor to all sesquiterpenoids. The key steps are postulated as follows:

Formation of Germacranolide Precursor : The pathway is initiated by the enzyme-catalyzed cyclization of FPP to form a germacranolide cation. This is followed by a series of rearrangements and oxidations. A crucial intermediate is germacrene A, which is then hydroxylated and undergoes lactonization to form the characteristic γ-lactone ring found in all sesquiterpene lactones.

Formation of the Guaianolide Skeleton : The germacranolide intermediate undergoes further enzymatic oxidation and cyclization to form a guaianolide skeleton.

Rearrangement to Pseudoguaianolide (B12085752) (Helenanolide) Skeleton : The guaianolide precursor is then believed to undergo a biochemical rearrangement to form the pseudoguaianolide skeleton, which is the core structure of helenanolides, including this compound. This transformation is a key branching point in the biosynthesis of this class of compounds.

Tailoring Reactions : Following the formation of the basic helenanolide skeleton, a series of "tailoring" reactions occur. These are enzymatic modifications such as hydroxylations, acetylations, and other oxidations that add the final functional groups to the molecule, resulting in the specific structure of this compound.

Chemodiversity of Producer Organisms

The genus Baileya, the primary source of this compound, exhibits significant chemodiversity, producing a variety of other sesquiterpene lactones. This chemical variation is a characteristic feature of many genera within the Asteraceae family. Phytochemical investigations of Baileya species have led to the isolation of several other structurally related compounds.

For instance, alongside this compound, plants like Baileya multiradiata are known to produce other pseudoguaianolides. blackrange.org The co-occurrence of these compounds suggests shared early biosynthetic pathways that diverge at later stages due to the action of specific "tailoring" enzymes. This enzymatic machinery allows the plant to generate a suite of structurally diverse molecules from a common precursor.

The chemical profile of a plant can vary depending on genetic factors, geographical location, and environmental conditions. This chemodiversity is believed to play a crucial role in the plant's defense mechanisms against herbivores and pathogens. blackrange.org The production of a range of related but distinct toxic or deterrent compounds can provide a broader spectrum of protection. The study of this chemodiversity is also important for chemotaxonomy, where the chemical profiles of plants are used to help classify and understand the evolutionary relationships between different species. si.edu

Chemical Synthesis and Analog Development of Fastigilin C

Strategies for Total Synthesis of Fastigilin C

The pursuit of this compound's total synthesis has involved the strategic application of diverse synthetic approaches aimed at efficiently assembling its challenging molecular architecture. Key to these strategies are methods that enable precise control over stereochemistry and the formation of complex cyclic systems researchgate.net.

Retrosynthetic analysis is a fundamental problem-solving approach in organic synthesis, involving the deconstruction of a target molecule into simpler, readily available precursors numberanalytics.comslideshare.net. For this compound, retrosynthetic strategies have focused on identifying key disconnections that simplify the complex ring system and allow for the controlled introduction of stereocenters and functional groups msu.edu. One approach considered involves a furan-terminated acylium ion initiated cyclization to establish the seven-membered B-ring, followed by a three-component coupling to form the cyclization substrate msu.edu. Another retrosynthetic route explored the use of an Ireland-type enolate Claisen rearrangement to build the cyclization substrates msu.edu. Early efforts by Lansbury, though ultimately unfinished, explored routes involving bromination, reduction, and elimination steps to functionalize the this compound ring precursor msu.edu. A Mukaiyama Michael-aldol protocol has been employed to achieve complete control of relative stereochemistry in specific synthetic intermediates researchgate.net.

Achieving stereocontrol is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. In the total synthesis of this compound, stereocontrol has been addressed through various means. For instance, a Mukaiyama Michael-aldol protocol was utilized to achieve complete control over the relative stereochemistry of certain key intermediates researchgate.net. Furthermore, the enantioselective synthesis of (−)-Fastigilin C has been accomplished through a porcine pancreatic lipase-mediated resolution of a 4-hydroxy-2-methyl-2-cyclopentenone intermediate researchgate.net. Mercury(II)-salt-mediated cyclizations have also demonstrated the ability to proceed with high stereoselectivity in the formation of cyclic compounds, a principle applicable to this compound synthesis nih.govbeilstein-journals.org.

The synthesis of this compound has significantly benefited from the application of advanced reaction methodologies, enabling the construction of its characteristic polycyclic framework.

Furan-terminated cyclizations have been identified as a crucial methodology in the total synthesis of this compound researchgate.netacs.orgmsu.edu. This approach is central to the construction of diverse ring systems found in complex natural products researchgate.net. Specifically, in the context of this compound, furan-terminated cationic cyclizations have been explored as a key step for establishing the seven-membered B-ring msu.edu. The utility of these cyclizations depends on factors such as the position of furan (B31954) tether attachment, tether length, and substituents on the furan ring nih.gov.

The generalized mechanism for these cyclization reactions involves the initial reaction of alkenes or alkynes with Hg(II) salts, leading to the formation of a mercurial carbonium ion. This is followed by an intramolecular nucleophilic attack, resulting in a cyclized mercuro–halide complex compound nih.gov. Mercury(II) salts have been successfully applied in both stoichiometric and catalytic amounts to form complex cyclic structures and natural products nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net.

Table 1: Examples of Mercury(II)-Salt-Mediated Cyclization in this compound Synthesis

| Reaction Step | Mercury(II) Salt Used | Yield | Product Ratio (if applicable) | Reference |

| Formation of tricyclic furan intermediates | Hg(TFA)₂ (2 equiv) | 81% | 6:1 | nih.gov |

The intramolecular Diels-Alder (IMDA) reaction is a powerful and widely applied tool in organic synthesis for constructing complex carbocyclic and heterocyclic systems, particularly six-membered rings, with excellent control over regio- and stereochemical outcomes organic-chemistry.orgwikipedia.orgoregonstate.edumasterorganicchemistry.com. Due to its reduced entropic cost, IMDA reactions can occur even with electronically unactivated starting materials, leading to highly strained products oregonstate.edu. This reaction has been extensively utilized as a key step in the synthesis of numerous natural products organic-chemistry.orgwikipedia.orgoregonstate.edu. While the intramolecular Diels-Alder reaction is a significant advanced methodology in natural product synthesis, explicit details regarding its specific application as a key step in the total synthesis of this compound are not extensively detailed in the provided search results.

Molecular and Cellular Biological Activities of Fastigilin C Preclinical/in Vitro Research

Evaluation of Fastigilin C in Preclinical In Vitro Models

Preclinical in vitro studies are crucial for understanding the potential therapeutic applications of compounds like this compound, providing insights into their efficacy and mechanisms at a cellular level.

Antineoplastic and Cytotoxic Research in Cellular Models

This compound has demonstrated significant antineoplastic and cytotoxic activities in various in vitro cellular models. It has been reported to exhibit activity against several cancer cell lines, including mouse P388 leukemia cells, mouse L1210 leukemia cells, and human epidermoid carcinoma KB cells tcmsp-e.com.

Research findings indicate that this compound has a broad range of antineoplastic activity. For instance, in mouse P388 in vitro models, this compound showed an ED50 of 0.004 µg/mL. Against mouse L1210 in vitro, the ED50 was less than 0.01 µg/mL. In human epidermoid carcinoma KB cells, the ED50 was 1.0 µg/mL tcmsp-e.com. The compound is considered a potent cytotoxic agent, with its activity range being quite broad, though showing a rapid drop-off at higher dose levels, suggesting a lesser cytotoxicity at these elevated concentrations lsu.edu. The reported cytotoxic and antineoplastic activities make this compound an attractive target for total synthesis efforts researchgate.netresearchgate.net.

The following table summarizes some of the reported antineoplastic and cytotoxic activities of this compound in various cellular models:

| Cell Line | Type | ED50 (µg/mL) | Reference |

| Mouse P388 | Leukemia (in vitro) | 0.004 | tcmsp-e.com |

| Mouse L1210 | Leukemia (in vitro) | <0.01 | tcmsp-e.com |

| Human Epidermoid KB | Carcinoma (in vitro) | 1.0 | tcmsp-e.com |

Other Investigated Biological Activities (e.g., Antimalarial, Antifungal, Antiviral, if supported by this compound-specific research)

Specific research directly linking this compound to antimalarial, antifungal, or antiviral activities was not explicitly found in the provided search results. However, the broader class of natural products, including sesquiterpenoids, has been investigated for a wide range of biological activities, including antimicrobial and antiparasitic effects researchgate.net. For instance, some natural compounds have shown activity against Leishmania nih.gov. Antifungal activities are often assessed against various fungal species, including Candida albicans and Aspergillus species, with mechanisms often involving the inhibition of fungal enzymes like lanosterol (B1674476) 14α-demethylase mdpi.commdpi.comfrontiersin.orgnih.govnih.gov. Antiviral activities are typically evaluated against viruses like Herpes Simplex Virus type 1 (HSV-1) or Hepatitis C Virus (HCV), often by interfering with viral entry or replication mdpi.comnih.govdovepress.commdpi.com.

Elucidation of this compound's Molecular Mechanism of Action

Understanding the molecular mechanism of action of this compound is crucial for its potential therapeutic development. This involves identifying the specific cellular and molecular targets through which it exerts its biological effects.

Identification of Cellular and Molecular Targets

This compound, as a helenanolide, is part of a group of pseudoguaianolides that are biologically more complex and potent msu.edu. While the precise, detailed molecular targets for this compound were not extensively detailed in the provided search results, the cytotoxic and antineoplastic activities of similar compounds often involve interactions with cellular components or pathways critical for cell proliferation and survival nih.govresearchgate.net. For example, other anticancer agents can induce cell cycle arrest and apoptotic cell death mdpi.comnih.gov. Natural compounds used in anticancer therapy are often effective at eliminating cancer cells with high proliferation rates plos.org.

Interaction with Specific Enzymes or Receptors

The provided information indicates that this compound's activity is linked to its classification as a helenanolide, a type of sesquiterpene lactone researchgate.netmsu.edu. Sesquiterpene lactones often exert their biological effects through interaction with specific enzymes or receptors, frequently via their α-methylene-γ-lactone motif, which can act as a Michael acceptor and react with biological nucleophiles, particularly sulfhydryl groups of proteins researchgate.net. While specific enzymes or receptors for this compound were not explicitly identified in the search results, the broader class of pseudoguaianolides, including helenanolides, are known for their biological potency msu.edu. The design of synthetic approaches to this compound often involves manipulating a furan (B31954) moiety into a key functionality, such as an α-methylene lactone, which is vital for the compound's synthesis and likely its biological activity acs.orgbeilstein-journals.org.

Role of Electrophilic Centers (e.g., α,β-Unsaturated Double Bonds) in Biological Engagement

This compound, like many other sesquiterpene lactones (SLs), is characterized by the presence of electrophilic α,β-unsaturated carbonyl moieties, such as an α-methylene-γ-lactone. nih.govillinois.edu These structural features are crucial for their biological activity. The electrophilic nature of these centers enables them to react with biological nucleophiles, predominantly through Michael-type addition reactions. nih.govfrontiersin.orgnih.govillinois.edunih.gov Key targets for this alkylation include sulfhydryl groups found in biomolecules such as glutathione (B108866) (GSH) and cysteine residues within proteins. nih.govillinois.edu

The covalent modification of these biomolecules can significantly impair their function, leading to a decrease in their activity. illinois.edu For instance, this compound has been investigated for its ability to inhibit the enzyme phosphofructokinase (PFK). Studies demonstrated that pretreatment of these inhibitors with dithiothreitol, a reducing agent that provides free sulfhydryl groups, rendered them ineffective in inhibiting enzyme activity. This observation strongly suggests that the biological engagement of this compound involves its electrophilic centers reacting with nucleophilic components of target enzymes. nih.gov Furthermore, the bioactivities of sesquiterpene lactones, including their capacity to activate the NRF2 pathway, are often attributed to the presence of these α,β-unsaturated carbonyl units. nih.gov This covalent binding to protein thiol groups can modulate various cellular processes, including the inhibition of IκB kinases (e.g., IκB kinase β) and NF-κB subunits (e.g., RelA) by targeting critical cysteine residues. nih.gov

Modulation of Intracellular Signaling Pathways

The cytotoxic and antineoplastic effects of this compound are indicative of its ability to modulate intracellular signaling pathways. While comprehensive details on all specific pathways modulated by this compound are still under investigation, its classification as a sesquiterpene lactone provides insights into potential mechanisms. A notable area of impact is the NF-κB signaling pathway, where this compound, through its electrophilic centers, can covalently bind to and inhibit key components like IκB kinases and RelA subunits. nih.gov This inhibition of NF-κB is a common mechanism for sesquiterpene lactones to exert anti-inflammatory and anti-proliferative effects. nih.gov Intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathways, are fundamental in transducing external stimuli into cellular responses like proliferation, differentiation, and apoptosis. mdpi.combiorxiv.orgdokumen.pubbiorxiv.org

Impact on Cell Cycle Regulation

This compound exhibits antineoplastic activity, which often correlates with the modulation of cell cycle progression in cancer cells. nih.govnih.govwikipedia.orgnih.govmdpi.com Cell cycle arrest is a well-established mechanism by which anticancer agents inhibit tumor growth by halting cell division at specific checkpoints (e.g., G1, S, or G2/M phases), thereby preventing the proliferation of dysfunctional cells. frontiersin.orgwikipedia.orgmdpi.comwikipedia.orgscielo.sa.crslideheaven.comcellsignal.com While direct experimental data explicitly detailing this compound's impact on specific cell cycle phases were not extensively found in the current literature, its reported antineoplastic effects strongly suggest an involvement in disrupting the cell cycle. Other natural compounds with antiproliferative activity have been shown to induce G1/S phase arrest, leading to reduced proliferation. nih.gov

Induction or Inhibition of Apoptotic Mechanisms

The cytotoxic nature of this compound implies its capacity to induce apoptotic mechanisms in target cells. nih.govfrontiersin.orgnih.govwikipedia.orgnih.govmdpi.com Apoptosis, a form of programmed cell death, is a critical process for eliminating abnormal or unwanted cells and is often characterized by distinct morphological features such as cell shrinkage, membrane blebbing, and DNA fragmentation. illinois.edunih.govthermofisher.com This process is tightly regulated by a cascade of cysteine-aspartate proteases known as caspases, which can be activated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. illinois.eduthermofisher.comscielo.org.arnih.gov While this compound’s antineoplastic activity suggests it may induce apoptosis, specific research detailing the apoptotic pathways (e.g., caspase activation, cytochrome c release) directly influenced by this compound was not explicitly identified in the provided search results. However, the induction of apoptosis is a common mechanism for many cytotoxic natural compounds. wikipedia.orgdovepress.commdpi.com

Influence on Cell Proliferation Pathways

This compound has demonstrated promising results in inhibiting tumor cell proliferation in various in vitro and preclinical studies. nih.gov Its antiproliferative activity has been observed across different cancer cell lines. nih.govfrontiersin.orgnih.govwikipedia.orgmdpi.comchemrxiv.orgthno.org

Table 1: Antiproliferative Activity of this compound on Cancer Cell Lines

| Cell Line (Origin) | Activity / ED50 / IC50 (µg/mL) | Reference |

| P388 (mouse leukemia) | ED50 = 0.004 µg/mL (in vitro) | mdpi.com |

| L1210 (mouse leukemia) | ED50 < 0.01 µg/mL (in vitro) | mdpi.com |

| KB (human nasopharyngeal carcinoma) | ED50 = 1.0 µg/mL (in vitro) | mdpi.com |

Effects on Angiogenesis and Metastasis-Related Pathways (in vitro/preclinical)

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells from the primary tumor to distant sites, are critical processes in cancer progression. mdpi.comunife.it Inhibition of these pathways represents a significant strategy in cancer therapy. nih.govnih.govnih.govdovepress.commdpi.comchemrxiv.orgunife.itmdpi.commdpi.comjapsonline.commdpi.comnih.gov While this compound exhibits general antineoplastic activity, specific in vitro or preclinical studies directly detailing its effects on angiogenesis or metastasis-related pathways were not explicitly found in the provided search results. Research on other natural compounds and their anti-angiogenic or anti-metastatic properties often involves assessing their impact on endothelial cell proliferation, migration, tube formation, and the expression of related factors like VEGF or MMPs. nih.govmdpi.comunife.itjapsonline.comnih.gov Similarly, anti-metastatic investigations often examine effects on cell invasion, migration, and the modulation of signaling pathways like NF-κB or β-catenin, which are known to influence tumor survival and metastasis. nih.govdovepress.comchemrxiv.orgthno.orgmdpi.commdpi.comugent.be However, direct evidence linking this compound to these specific anti-angiogenic or anti-metastatic mechanisms is not available in the current search results.

Investigation of Cellular Phenotypic Changes

The biological activity of compounds can often manifest as observable changes in cellular phenotype, including morphology, differentiation, or specific cellular behaviors. nih.govmdpi.combiorxiv.orgdokumen.pubslideheaven.comcellsignal.comugent.befrontiersin.orgnih.govplos.orgfrontiersin.orgmdpi.comstanford.edubeilstein-journals.org While this compound is recognized for its cytotoxic and antiproliferative effects on cancer cells, detailed research specifically investigating and documenting the cellular phenotypic changes induced by this compound (e.g., alterations in cell shape, size, or differentiation status) was not explicitly identified in the provided literature. Studies on other compounds have shown that changes in cell morphology, such as cell elongation or rounding, can be indicative of their mechanism of action, particularly in the context of cell wall integrity or cytoskeletal rearrangements. nih.govslideheaven.complos.org Similarly, the induction of differentiation in cancer cells is a therapeutic strategy aimed at reducing their malignant potential. biorxiv.orgfrontiersin.orgmdpi.comstanford.edubeilstein-journals.org However, direct evidence specifically linking this compound to the induction of such phenotypic changes is not available in the current search results.

Structure Activity Relationship Sar Studies of Fastigilin C

Impact of Specific Functional Groups on Bioactivity

The bioactivity of Fastigilin C is not only dependent on its carbon skeleton but is also profoundly influenced by its specific functional groups. The most critical of these is the α-methylene-γ-lactone moiety. This group acts as a Michael acceptor, enabling it to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This covalent interaction is believed to be a primary mechanism by which many sesquiterpene lactones exert their biological effects, including cytotoxicity.

This compound also possesses an ester functional group, specifically a 3-methyl-2-butenoate group. Studies on other helenanolides, such as helenalin (B1673037), have demonstrated that the nature of the ester group can significantly modulate cytotoxicity. For instance, in a series of helenalin esters, acetate (B1210297) and isobutyrate derivatives were found to be more toxic than helenalin itself, while larger acyl groups like tiglate and isovalerate resulted in decreased toxicity. jst.go.jp This suggests that the size and lipophilicity of the ester side chain play a crucial role. In contrast, for derivatives where the α-methylene-γ-lactone is reduced (11α,13-dihydrohelenalin esters), cytotoxicity was directly related to the size and lipophilicity of the ester, with the parent dihydrohelenalin being the least toxic. jst.go.jp

Stereochemical Influences on this compound's Biological Actions

Stereochemistry, the three-dimensional arrangement of atoms and functional groups within a molecule, is a critical factor governing the biological activity of this compound. The specific spatial orientation of its chiral centers influences how the molecule fits into and interacts with the active sites of enzymes and receptors, which are themselves chiral environments.

Comparative SAR with Related Sesquiterpene Lactones

To better understand the SAR of this compound, it is informative to compare it with other well-studied sesquiterpene lactones of the helenanolide class. Helenalin is a closely related compound that lacks the ester side chain found in this compound. The presence of the 3-methyl-2-butenoate ester in this compound is expected to increase its lipophilicity compared to helenalin. Based on the findings from the study on helenalin esters, this modification could potentially modulate its cytotoxic potency. jst.go.jp

Another point of comparison is the presence of the α-methylene-γ-lactone group. This feature is common to many cytotoxic sesquiterpene lactones and is a strong determinant of their activity. Compounds where this group is saturated, such as 11α,13-dihydrohelenalin, generally exhibit significantly reduced cytotoxicity. jst.go.jp This highlights the crucial role of this reactive center in the biological activity of this compound and its relatives.

The table below presents a comparative overview of the key structural features and their general influence on the cytotoxicity of helenanolide-type sesquiterpene lactones, which provides a framework for understanding the SAR of this compound.

| Feature | Influence on Cytotoxicity | Example Compound(s) |

| α-Methylene-γ-lactone | Essential for high activity; acts as a Michael acceptor. | Helenalin, this compound |

| Cyclopentenone Ring | Contributes to reactivity and overall biological effect. | Helenalin, this compound |

| Ester Group at C6 | Modulates activity based on size and lipophilicity. | Helenalin acetate (more toxic), Helenalin isovalerate (less toxic) |

| Saturation of α-Methylene | Drastically reduces or abolishes cytotoxicity. | 11α,13-Dihydrohelenalin |

| Stereochemistry | Critical for specific interactions with biological targets. | Helenalin vs. Mexicanin I |

Advanced Research Methodologies for Fastigilin C Analysis

Advanced Isolation and Purification Techniques for Natural Products Research

The initial challenge in studying natural products like Fastigilin C is its isolation from a complex mixture of plant metabolites. Advanced separation science provides the tools to achieve the high levels of purity required for structural analysis and biological assays.

Bioactivity-guided fractionation is a strategic approach used to systematically isolate bioactive compounds from a complex mixture. researchgate.net This methodology is particularly effective in natural product drug discovery, as it focuses purification efforts exclusively on the fractions that exhibit a desired biological effect, saving time and resources. researchgate.net

The process begins with a crude extract from the natural source, which is then separated into a series of simpler fractions using chromatographic techniques. Each of these fractions is subsequently tested in a relevant biological assay (e.g., an anti-inflammatory or cytotoxic assay). nih.gov The most potent fraction—the one showing the highest activity—is selected for further separation. nih.govmdpi.com This iterative process of separation and bio-assaying is repeated, yielding progressively purer and more active samples, ultimately leading to the isolation of the single chemical compound responsible for the observed biological activity, such as this compound. mdpi.comnih.gov

Table 1: Illustrative Steps in Bioactivity-Guided Fractionation

| Step | Action | Rationale |

| 1 | Prepare crude plant extract (e.g., methanolic extract). | Obtain the initial mixture of all soluble phytochemicals. |

| 2 | Liquid-liquid partitioning (e.g., with hexane, ethyl acetate (B1210297), butanol). | Separate compounds based on polarity into broad fractions. |

| 3 | Screen all fractions in a primary bioassay (e.g., MTT cytotoxicity assay). | Identify which fraction contains the active compound(s). nih.gov |

| 4 | Select the most active fraction (e.g., the ethyl acetate fraction). | Focus purification efforts on the most promising material. researchgate.net |

| 5 | Subject the active fraction to column chromatography (e.g., silica (B1680970) gel). | Further separate the components of the active fraction based on physicochemical properties. |

| 6 | Test the resulting sub-fractions in the bioassay. | Pinpoint the activity to more specific sub-fractions. |

| 7 | Purify the active sub-fraction using High-Performance Liquid Chromatography (HPLC). | Isolate the pure bioactive compound. |

Achieving the final purification of a target compound like this compound from a complex, biologically active fraction requires chromatographic techniques with high resolving power. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools in this regard.

These methods offer significant advantages over traditional column chromatography:

Enhanced Resolution : Modern HPLC and UHPLC systems utilize columns packed with very small particles (e.g., sub-2 µm in UHPLC), which dramatically increases separation efficiency. lcms.czunife.it This allows for the separation of structurally similar compounds, such as isomers, which are common in natural product extracts. unife.it

Speed : The use of smaller particles and optimized systems allows for much faster separation times, increasing throughput. lcms.cz

Sensitivity : Advanced detectors (e.g., Diode Array Detectors or Mass Spectrometers) coupled with these systems allow for the detection and quantification of compounds at very low concentrations.

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique, particularly for the separation of chiral molecules and lipophilic compounds. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which can lead to faster, more efficient separations with reduced organic solvent consumption compared to HPLC.

Table 2: Comparison of High-Resolution Chromatographic Techniques

| Technique | Principle | Key Advantages for Natural Product Isolation |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | High resolution, reproducibility, and wide applicability. |

| UHPLC | An advanced form of HPLC using columns with sub-2 µm particles, requiring higher pressures. | Significantly faster analysis times and superior resolution compared to conventional HPLC. researchgate.net |

| SFC | Uses a supercritical fluid as the mobile phase for separation. | Reduced solvent usage, faster separations, ideal for chiral compounds. |

Spectroscopic and Spectrometric Approaches for Research-Level Structural Investigations

Once a pure compound is isolated, its exact chemical structure must be determined. A combination of spectroscopic and spectrometric techniques is used to piece together the molecular puzzle, revealing the connectivity of atoms, their spatial arrangement, and the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for determining the structure of organic molecules. researchgate.net

1D NMR (¹H and ¹³C) : Provides information about the chemical environment of all hydrogen and carbon atoms in the molecule, respectively. It helps identify functional groups and the basic carbon skeleton.

2D NMR (COSY, HSQC, HMBC) : These experiments reveal correlations between different nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for connecting different parts of the molecule and establishing the final structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) : This technique provides an extremely accurate measurement of a molecule's mass-to-charge ratio. arcjournals.org This precision allows for the unambiguous determination of the molecular formula (the exact number of atoms of each element) of the compound. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. arcjournals.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the presence of specific functional groups within a molecule (e.g., hydroxyl (-OH), carbonyl (C=O), alkenes (C=C)) by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of bonds. arcjournals.org

Table 3: Spectroscopic Data for Structural Elucidation of a Compound like this compound

| Technique | Information Provided | Application to this compound |

| HRMS | Exact mass and molecular formula. | Determines the precise elemental composition (e.g., C₁₅H₂₀O₄). |

| ¹H NMR | Number and type of hydrogen atoms; their connectivity. | Identifies protons on the lactone ring, methyl groups, and olefinic protons. |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the number of carbons in the sesquiterpene skeleton and identifies key carbons like the carbonyl of the lactone. |

| 2D NMR | Connectivity between atoms (H-H, C-H). | Assembles the complete molecular structure by linking all the pieces identified by 1D NMR and HRMS. |

| IR Spectroscopy | Presence of key functional groups. | Confirms the presence of the γ-lactone carbonyl group and hydroxyl groups. arcjournals.org |

In Vitro and Ex Vivo Biological Assay Systems

With a pure, structurally confirmed compound in hand, researchers can perform detailed investigations into its biological activity using a variety of assay systems. In vitro (in a controlled environment like a test tube or culture dish) and ex vivo (using tissue from an organism in an external environment) models are fundamental to this process. nih.govresearchgate.net

High-Throughput Screening (HTS) involves the use of automation and miniaturized assays to test hundreds of thousands of compounds against a specific biological target in a short period. nih.gov While often used for large synthetic libraries, HTS is also a powerful tool in natural products research. mdpi.com

Purified natural products like this compound, or fractions from its isolation process, can be included in HTS campaigns to rapidly assess their activity against a wide range of targets, such as enzymes, receptors, or specific cellular pathways. washu.edu This approach can uncover novel mechanisms of action or identify unexpected therapeutic potential for a given compound. nih.gov Key features of HTS include the use of multi-well plates (e.g., 384- or 1536-well formats), robotic liquid handling, and sensitive, automated readouts (e.g., fluorescence, luminescence). washu.eduyu.edu

While traditional biological testing relies on two-dimensional (2D) monolayers of cultured cells, these models often fail to replicate the complex environment of a living organism. nih.gov To better predict the in vivo efficacy of a compound like this compound, researchers are increasingly turning to more sophisticated and physiologically relevant models. researchgate.net

These complex models include:

3D Spheroids/Organoids : These are three-dimensional cell aggregates that more closely mimic the cell-cell interactions and microenvironment of a real tissue or tumor.

Co-culture Systems : These models involve growing two or more different cell types together to simulate the interactions that occur in a tissue (e.g., culturing cancer cells with immune cells).

Organ-on-a-chip Models : These microfluidic devices contain living cells in continuously perfused micro-chambers, simulating the activities and mechanics of a whole organ.

These advanced models provide a more accurate assessment of a compound's activity, helping to bridge the gap between simple in vitro tests and animal studies. researchgate.net

Quantitative Analytical Methodologies for Research Purposes

The quantitative analysis of this compound in complex biological matrices, such as plant extracts, necessitates the use of advanced and highly sensitive analytical techniques. These methodologies are crucial for determining the abundance of the compound, understanding its role in biological processes, and ensuring the reliability of research findings. Among the modern techniques available, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its ability to separate, identify, and quantify compounds with high sensitivity and specificity. incda-fundulea.ro

In a notable study investigating the metabolic response of sunflowers to downy mildew infection, LC-MS was employed to analyze key differential metabolites, including this compound. incda-fundulea.ro This research highlighted a comprehensive workflow, from sample preparation to data analysis, providing a framework for the quantitative assessment of this compound in plant tissues.

The analytical process involved the use of an ACQUITY UPLC system coupled with an AB Triple TOF 5600 System. incda-fundulea.ro Samples were prepared by accurately weighing 80 mg of plant material, adding internal standards, and extracting the metabolites with a methanol (B129727) and water mixture. incda-fundulea.ro The subsequent steps of centrifugation, drying, and reconstitution were performed to concentrate the analytes and prepare them for injection into the LC-MS system. incda-fundulea.ro

For the chromatographic separation, an ACQUITY UPLC BEH C18 column was used with a gradient elution program. incda-fundulea.ro The mobile phase consisted of water with 0.1% formic acid (solvent A) and a mixture of acetonitrile/methanol with 0.1% formic acid (solvent B). incda-fundulea.ro The mass spectrometry was conducted using an ESI ion source in both positive and negative ion scanning modes to ensure comprehensive data acquisition. incda-fundulea.ro

The table below summarizes the key parameters of the LC-MS methodology used for the analysis of metabolites, including this compound.

| Parameter | Specification |

|---|---|

| Analytical Instrument | ACQUITY UPLC with AB Triple TOF 5600 System |

| Column | ACQUITY UPLC BEH C18 (1.7 μm, 100 mm×2.1 mm) |

| Column Temperature | 45°C |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile/Methanol (2/3, v/v) with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 μL |

| Ion Source | ESI |

| Scanning Modes | Positive and Negative |

Method Development and Validation for Research Assays

The development and validation of analytical methods are critical steps to ensure that the data generated from research assays are accurate, reliable, and reproducible. In the context of this compound analysis, this involves a systematic process to establish the performance characteristics of the chosen analytical method, such as LC-MS.

A key aspect of method validation is the use of quality control (QC) samples. In the sunflower metabolomics study, QC samples were prepared by pooling aliquots of all samples in equal volumes. incda-fundulea.ro These QC samples were analyzed throughout the analytical run to monitor the stability and performance of the system. incda-fundulea.ro

The data processing workflow also plays a vital role in method validation. Software such as Progenesis QI v2.3 was utilized for the qualitative and relative quantitative analysis of the raw LC-MS data. incda-fundulea.ro This involved standardized pretreatment of the data to correct for any variations and ensure comparability across samples. incda-fundulea.ro

Furthermore, the identification of compounds was based on a scoring system, with a threshold set to minimize erroneous qualitative results. incda-fundulea.ro This rigorous approach to data analysis is essential for the confident identification and quantification of metabolites like this compound.

Statistical Analysis in Quantitative Research

Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), a supervised statistical method, was used to analyze the metabolomic data. incda-fundulea.ro This technique is an extension of Principal Component Analysis (PCA) and is particularly useful for highlighting the differences between predefined groups in a dataset. incda-fundulea.ro The OPLS-DA model was built using SIMCA-P software to identify the metabolites that were most influential in discriminating between the susceptible and normal sunflower leaf groups. incda-fundulea.ro

To prevent model overfitting and to assess the quality of the OPLS-DA model, 7-fold cross-validation and 200 response permutation tests (RPT) were performed. incda-fundulea.ro These validation techniques are crucial for ensuring that the model is robust and that the observed separations between groups are statistically significant and not due to chance.

The criteria for identifying differentially expressed metabolites, including this compound, were a Variable Importance in the Projection (VIP) score greater than 1 in the first principal component of the OPLS-DA model and a p-value of less than 0.05 in a t-test. incda-fundulea.ro The results of this statistical analysis were visualized using a heat map, which provides a clear representation of the expression abundance of differential metabolites across the samples. incda-fundulea.ro In this study, this compound was identified as a down-regulated metabolite in the infected sunflower leaves, with a fold change of 0.279 and a highly significant p-value of 2.46E-08. incda-fundulea.ro

The table below presents the statistical findings for this compound from the aforementioned study.

| Metabolite | Retention Time (min) | VIP Score | p-value | log2(FC) | Fold Change (FC) |

|---|---|---|---|---|---|

| This compound | 3.584 | 6.897 | 2.46E-08 | -1.839 | 0.279 |

Future Directions and Emerging Research Avenues for Fastigilin C

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While the cytotoxic properties of Fastigilin C are established, its structural complexity suggests the possibility of a broader range of biological activities, a common trait among natural products. acs.orgnih.gov Future research will likely focus on screening this compound against a wider array of therapeutic targets to uncover novel applications.

Detailed research findings indicate that many natural products with initial cytotoxicity profiles are later found to possess other valuable pharmacological properties. researchgate.netresearchgate.net For instance, compounds with similar structural motifs have demonstrated anti-inflammatory, antibacterial, antiviral, and antifibrotic activities. nih.govmdpi.com A systematic investigation into these areas for this compound is a logical next step. High-throughput screening (HTS) assays could be employed to rapidly assess its efficacy against various pathogens and inflammatory pathway components. Such explorations could reposition this compound as a lead compound for conditions beyond cancer.

| Potential Therapeutic Area | Rationale for Exploration | Suggested Research Approach |

| Anti-inflammatory | Many sesquiterpene lactones exhibit anti-inflammatory effects by modulating pathways like NF-κB. | In vitro assays for cytokine inhibition (e.g., TNF-α, IL-6); In vivo models of inflammation. |

| Antiviral | Complex natural products can interfere with viral replication cycles. | Screening against a panel of viruses (e.g., influenza, coronaviruses); Mechanistic studies on viral entry or replication enzymes. |

| Antibacterial | The unique structure may target bacterial-specific pathways, potentially overcoming existing resistance mechanisms. | Minimum Inhibitory Concentration (MIC) assays against pathogenic bacteria, including resistant strains. |

| Neuroprotective | Some natural products protect neurons from oxidative stress and apoptosis. | Cellular models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's); Assessment of antioxidant and anti-apoptotic activity. |

Development of More Efficient and Sustainable Synthetic Strategies

The total synthesis of this compound has been accomplished, but the initial routes were long and complex, limiting the production of sufficient quantities for extensive biological evaluation. acs.orgacs.org Future efforts in synthetic chemistry will be directed towards creating more efficient, scalable, and environmentally benign synthetic pathways.

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules. researchgate.net This involves using less hazardous solvents, reducing the number of synthetic steps (step economy), and employing catalytic reactions to minimize waste. For this compound, this could involve developing novel catalytic methods for key bond formations or utilizing flow chemistry to improve reaction efficiency and safety. nih.gov Furthermore, the development of a robust synthetic platform would not only provide access to this compound itself but also enable the creation of a library of structural analogs for structure-activity relationship (SAR) studies, which is crucial for optimizing its therapeutic properties.

Integration of Multi-Omics Data in this compound Mechanism Studies

To fully understand the therapeutic potential of this compound, it is essential to elucidate its precise mechanism of action. Modern "omics" technologies offer powerful, unbiased approaches to discover the molecular targets and pathways affected by a bioactive compound. nih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics data can provide a comprehensive, system-wide view of the cellular response to this compound. nih.gov

For example, treating cancer cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) could identify the specific signaling pathways that are disrupted. nih.gov Metabolomics could reveal alterations in cellular metabolism, highlighting dependencies that the compound exploits. nih.gov This multi-omics approach is invaluable for identifying both the primary target and any off-target effects, which is critical for developing it into a safe and effective therapeutic agent. nih.govresearchgate.net

| Omics Technology | Potential Application for this compound Research | Expected Insights |

| Genomics | Identify genetic markers that predict sensitivity or resistance to this compound. | Patient stratification for potential clinical trials. |

| Transcriptomics (RNA-Seq) | Analyze changes in gene expression in cells treated with this compound. | Identification of regulated pathways (e.g., apoptosis, cell cycle). |

| Proteomics | Quantify changes in protein abundance and post-translational modifications. | Direct identification of protein targets and downstream effectors. |

| Metabolomics | Profile changes in small molecule metabolites after treatment. | Understanding of the compound's impact on cellular metabolism. |

Advanced Computational Model Refinement for Predictive Research

Computational methods are becoming indispensable in modern drug discovery for accelerating the identification of lead compounds and optimizing their properties. nih.gov For this compound, advanced computational models can be employed in several ways. Molecular docking simulations can predict how this compound binds to potential protein targets, providing insights into its mechanism of action at an atomic level. nih.govresearchgate.net

These predictive models can help prioritize which potential targets to validate experimentally. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed once a series of analogs are synthesized and tested. scielo.org.mx These models use machine learning algorithms to correlate chemical structures with biological activity, enabling the rational design of new derivatives with improved potency and reduced toxicity. Such in silico approaches can significantly reduce the time and cost associated with traditional drug development pipelines. nih.govnih.gov

Investigation of this compound's Role in Chemical Biology Tool Development

Natural products, with their inherent ability to interact with biological macromolecules with high affinity and specificity, are excellent starting points for the development of chemical probes. acs.orgnih.govnih.gov These tools are used to study the function of specific proteins or pathways within a complex cellular environment. nih.gov Given its potent biological activity, this compound could be developed into a valuable chemical tool.

This would involve synthesizing a derivative of this compound that incorporates a reporter tag (like a fluorescent dye) or an affinity tag (like biotin). acs.org Such a probe could be used to identify the direct binding partners of this compound in cells, a technique known as chemical proteomics. nih.gov Identifying the specific molecular target is a critical step in understanding its mechanism and validating its therapeutic potential. The unique and complex structure of this compound makes it a promising scaffold for creating highly selective probes to investigate cellular processes that are currently poorly understood. researchgate.netnih.gov

Q & A

Q. What are the established synthetic routes for Fastigilin C, and what key analytical techniques validate its structural identity?

this compound’s synthesis typically involves multi-step organic reactions, such as the Beckmann rearrangement and molecular cyclization, as demonstrated in Scheme 7 of Marschall et al. (2006) . Key steps include the formation of tricyclic intermediates and stereochemical control. Analytical validation requires nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Purity is assessed via HPLC, with ≥95% purity thresholds recommended for biological testing .

Q. How are in vitro bioactivity assays for this compound designed to evaluate its anticancer or anti-inflammatory properties?

Standard assays include cell viability tests (e.g., MTT assays) using cancer cell lines (e.g., HeLa, MCF-7) and inflammation models (e.g., LPS-induced cytokine release in macrophages). Dose-response curves (IC₅₀ calculations) and selectivity indices (comparison to non-cancerous cells) are critical. Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., ANOVA with p < 0.05) ensure reproducibility .

Q. What literature search strategies effectively identify primary studies on this compound’s mechanisms?

Use systematic search strings in PubMed, Web of Science, and SciFinder with Boolean operators:

("this compound" OR "5,7,5-tricyclic sesquiterpene") AND ("mechanism" OR "pathway" OR "kinase inhibition").

Limit results to peer-reviewed articles (2000–2025) and prioritize studies with in vivo validation .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be resolved methodologically?

Discrepancies often arise from variability in cell lines, assay protocols, or compound purity. Mitigation strategies:

Q. What computational approaches predict this compound’s binding affinity to novel targets (e.g., NLRP3 inflammasome)?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) . For multi-target effects, employ network pharmacology tools (Cytoscape) to map protein interaction networks .

Q. How should researchers design experiments to elucidate this compound’s stereochemical impact on bioactivity?

Synthesize enantiomers or diastereomers via chiral catalysts (e.g., Sharpless epoxidation) and compare bioactivity. Use circular dichroism (CD) to confirm stereochemistry and correlate results with in silico docking scores .

Methodological Challenges and Solutions

Q. What statistical methods address low yield in this compound synthesis?

Apply response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading). For example, a central composite design identifies optimal conditions for Beckmann rearrangement (yield improvement from 10% to 25%) .

Q. How can researchers ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Adhere to ARRIVE guidelines for animal studies:

- Standardize dosing regimens (mg/kg, route, vehicle).

- Use ≥8 animals/group to power statistical analysis (β = 0.8).

- Report plasma half-life (t½) and bioavailability (%F) with 95% confidence intervals .

Emerging Research Directions

Q. Can CRISPR-Cas9 screening identify novel genetic targets of this compound?

Yes. Genome-wide knockout libraries (e.g., Brunello) screen for hypersensitivity/resistance genes. Prioritize hits via pathway enrichment (DAVID) and validate with RNAi knockdown .

Q. What advanced imaging techniques map this compound’s tissue distribution?

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry localizes the compound in tissues at µm resolution. Couple with PET-CT using <sup>18</sup>F-labeled analogs for real-time tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.